molecular formula C13H13NO3S B13153609 3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

Cat. No.: B13153609
M. Wt: 263.31 g/mol
InChI Key: RYUSZRPRYXWQLR-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a compound that belongs to the class of benzaldehydes, which are aromatic aldehydes. This compound features a methoxy group at the 3-position of the benzene ring and a thiazole moiety linked via a methoxy bridge at the 2-position. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Aldehyde Formation: The formylation of the benzene ring can be carried out using the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.

    Reduction: 3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound’s thiazole moiety is known for its biological activity, making it a candidate for studies on antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde involves its interaction with biological targets through its functional groups:

    Molecular Targets: The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: Lacks the thiazole moiety, making it less biologically active.

    4-Methoxybenzaldehyde: Similar structure but different position of the methoxy group, leading to different reactivity and properties.

    2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde: Similar but without the methoxy group at the 3-position, affecting its chemical and biological behavior.

Uniqueness

3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is unique due to the presence of both the methoxy group and the thiazole moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-13-10(6-15)4-3-5-12(13)16-2/h3-6,8H,7H2,1-2H3

InChI Key

RYUSZRPRYXWQLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=CC=C2OC)C=O

Origin of Product

United States

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